7-Bromo-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that features a triazole ring fused to a quinoline structure, with a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromoquinoline with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 7-amino, 7-thio, or 7-alkoxy derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydro derivatives.
Scientific Research Applications
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, leading to various biological effects . The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- Quinoxaline Derivatives
Comparison: 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of both a triazole and quinoline ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds . For example, while quinoxaline derivatives are known for their antimicrobial properties, this compound exhibits a broader range of biological activities, including anticancer and antiviral effects .
Properties
Molecular Formula |
C10H6BrN3 |
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Molecular Weight |
248.08 g/mol |
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-2-3-9-7(5-8)1-4-10-13-12-6-14(9)10/h1-6H |
InChI Key |
PYNWWTOXTDVFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=NN=CN23)C=C1Br |
Origin of Product |
United States |
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